molecular formula C11H10BrN3O B14908218 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine

Cat. No.: B14908218
M. Wt: 280.12 g/mol
InChI Key: BHDHRHCPFMTXQL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a 4-bromophenoxy substituent at the 4-position and a methyl group at the 6-position of the pyrimidin-2-amine core.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

4-(4-bromophenoxy)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10BrN3O/c1-7-6-10(15-11(13)14-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)

InChI Key

BHDHRHCPFMTXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-chloro-6-methylpyrimidine in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine are compared with analogous pyrimidin-2-amine derivatives below, focusing on substituent effects, physicochemical properties, and synthesis routes.

Structural Analogues and Substituent Effects

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound 4-Bromophenoxy, 6-methyl 308.16 (calculated) Not reported Bromine introduces steric bulk and electron-withdrawing effects; phenoxy group enhances π-π interactions
4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine (EN300-27721141) 4-Chlorophenoxy, 6-methyl 263.71 (calculated) Not reported Chlorine (smaller halogen) reduces steric hindrance compared to bromine; similar electronic effects
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine 2,6-Difluorophenoxy, 5-methyl, 6-CF₃ 337.25 (calculated) Not reported Trifluoromethyl and difluorophenoxy groups increase hydrophobicity and metabolic stability
4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine (13a) 3-Aminoazetidin-1-yl, 6-methyl 207.25 204.7–206.5 Azetidine ring introduces conformational rigidity; amino group enables hydrogen bonding
CRA1001 (N-(2-bromo-4-isopropylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine]-6-methylpyrimidin-2-amine) Bromophenyl, tetrahydropyridine, isopropyl Not reported Not reported Bromine and fluorophenyl groups enhance receptor binding; complex substitution improves CNS penetration

Physicochemical and Crystallographic Properties

  • Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular weight and intermolecular interactions. For example, azetidine-containing analogs (e.g., 13a, 13b) melt between 204–220°C, while fluorinated analogs (e.g., 4-(4-fluorophenyl)-6-methylpyrimidin-2-amine) likely have lower melting points due to reduced halogen size .
  • Hydrogen Bonding: Substituents like aminoazetidine (13a) and methoxyphenylaminomethyl groups () facilitate intramolecular N–H⋯N or C–H⋯O bonds, influencing solubility and crystal packing. In contrast, bromophenoxy groups may prioritize hydrophobic interactions over hydrogen bonding .
  • Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to chlorine or fluorine analogs. For instance, 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine may exhibit better solubility in polar solvents .

Pharmacological Implications

While direct activity data for this compound are lacking, structurally related compounds provide insights:

  • CNS Drugs : CRA1001 and CRA1000 demonstrate that bromine and fluorophenyl groups enhance blood-brain barrier penetration and histamine H3 receptor affinity .

Notes

Synthetic Challenges : Bromine’s reactivity may necessitate specialized conditions (e.g., inert atmospheres) to avoid debromination, as observed in other halogenated pyrimidine syntheses .

Biological Activity

The compound 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies that highlight its significance in various therapeutic contexts.

This compound is characterized by a bromophenoxy group and a methyl substitution on the pyrimidine ring. The synthesis typically involves reactions that introduce the bromophenoxy moiety onto the pyrimidine scaffold, often utilizing methods such as nucleophilic substitution or coupling reactions.

Synthetic Route

The following table summarizes common synthetic pathways for this compound:

StepReaction TypeReagents/Conditions
1Nucleophilic Substitution4-bromophenol, base (e.g., NaOH)
2Coupling Reaction6-methyl-2-aminopyrimidine, coupling agents (e.g., EDC)
3PurificationColumn chromatography, recrystallization

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related pyrimidine derivatives has indicated their potential in inhibiting cancer cell proliferation.

Case Study: Antitumor Mechanism

A study evaluated the effects of a related compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated that the compound induced apoptosis through cell cycle arrest at the S phase and upregulated pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of pyrimidine derivatives. Compounds with similar structures have shown efficacy against a range of pathogens, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The bromophenoxy group enhances hydrophobic interactions with target proteins.
  • Enzyme Interaction : The amine group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition.
  • Cell Cycle Modulation : Similar compounds have been shown to disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)References
AntitumorIMB-14066.92 - 8.99
AChE InhibitionVarious Derivatives1.60 - 311.0
BChE InhibitionVarious DerivativesVaries

In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to this compound can effectively reduce tumor size without significant toxicity, suggesting a favorable therapeutic index .

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